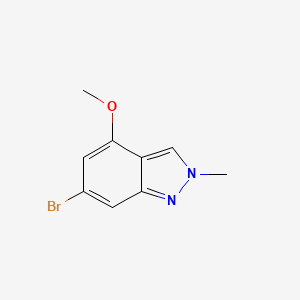

6-bromo-4-methoxy-2-methyl-2H-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-methoxy-2-methylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-5-7-8(11-12)3-6(10)4-9(7)13-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJGXEYALXPCVHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=CC(=CC2=N1)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide to 6-bromo-4-methoxy-2-methyl-2H-indazole: Structure, Properties, and Synthetic Insights for Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a cornerstone scaffold in contemporary drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[2] Indazole derivatives are prevalent in numerous clinically approved drugs and investigational agents, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[2]

The two primary tautomeric forms, 1H-indazole and 2H-indazole, offer distinct three-dimensional arrangements and hydrogen bonding capabilities, which medicinal chemists exploit to fine-tune a compound's affinity and selectivity for a specific protein target.[3] The 2H-indazole isomer, in particular, has been identified as a preferred regioisomer in several classes of potent and selective kinase inhibitors.[4] This guide focuses on 6-bromo-4-methoxy-2-methyl-2H-indazole , a specifically substituted derivative designed to serve as a highly functional building block for chemical library synthesis and lead optimization programs. The strategic placement of the bromo, methoxy, and N-methyl groups provides a combination of chemical handles for diversification, modulation of physicochemical properties, and precise vector orientation for probing target binding sites.

Chemical Structure and Physicochemical Properties

The structural integrity and properties of a molecule are fundamental to its application in research and development. 6-bromo-4-methoxy-2-methyl-2H-indazole is a precisely substituted aromatic heterocycle.

Structure:

Physicochemical Data Summary:

The following table summarizes the key calculated and reported properties for 6-bromo-4-methoxy-2-methyl-2H-indazole and its common precursor.

| Property | Value | Source |

| IUPAC Name | 6-bromo-4-methoxy-2-methyl-2H-indazole | - |

| Molecular Formula | C₉H₉BrN₂O | Calculated |

| Molecular Weight | 241.09 g/mol | Calculated |

| CAS Number | Not publicly listed. A supplier lists product code BD00794016. | [5] |

| Appearance | Expected to be a solid at room temperature. | Inferred from related compounds[6] |

| Solubility | Expected to be soluble in common organic solvents (DMSO, DMF, Methanol). | Inferred from related compounds |

| Precursor CAS No. | 885519-21-1 (for 6-bromo-4-methoxy-1H-indazole) | [6][7] |

| Precursor Mol. Wt. | 227.06 g/mol (for 6-bromo-4-methoxy-1H-indazole) | [6] |

Plausible Synthetic Route and Experimental Protocol

While a specific, peer-reviewed synthesis for 6-bromo-4-methoxy-2-methyl-2H-indazole is not extensively documented, a robust and logical synthetic pathway can be designed based on well-established methodologies for the N-alkylation of indazoles. The most common approach involves the methylation of the readily available precursor, 6-bromo-4-methoxy-1H-indazole.

Causality Behind Experimental Choices:

The N-alkylation of an indazole typically yields a mixture of the N-1 and N-2 regioisomers.[8] The choice of base and solvent can influence the isomer ratio, though separation is almost always required. A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the indazole nitrogen, forming the indazolide anion. This anion is a potent nucleophile that readily reacts with an electrophilic methyl source like iodomethane. Dimethylformamide (DMF) or Tetrahydrofuran (THF) are excellent solvent choices as they are polar aprotic solvents that can solvate the cation without interfering with the nucleophilic attack. The final and most critical step is the purification via column chromatography, which separates the isomers based on their differential polarity. The 2H-indazole isomer is often, but not always, less polar than the 1H-isomer.

Step-by-Step Experimental Protocol:

Objective: To synthesize 6-bromo-4-methoxy-2-methyl-2H-indazole via N-methylation of 6-bromo-4-methoxy-1H-indazole.

Materials:

-

6-bromo-4-methoxy-1H-indazole (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Iodomethane (CH₃I) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-bromo-4-methoxy-1H-indazole (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the resulting suspension at 0 °C for 30 minutes.

-

Methylation: Add iodomethane (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate.

-

Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to separate the N-1 and N-2 isomers. The fractions corresponding to each isomer are collected and concentrated to yield the pure products.

Synthetic Workflow Diagram:

Caption: Synthetic pathway for 6-bromo-4-methoxy-2-methyl-2H-indazole.

Structural Characterization and Analytical Workflow

Confirmation of the chemical structure and assessment of purity are critical. While experimental data for this specific molecule is not widely published, a robust analytical workflow combined with predicted spectral data provides a framework for its characterization.[9]

Predicted Spectroscopic Data:

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.5-7.7 ppm (s, 1H): Aromatic proton at the C3 position.

-

δ ~7.2-7.4 ppm (d, 1H): Aromatic proton at the C7 position.

-

δ ~6.8-7.0 ppm (d, 1H): Aromatic proton at the C5 position.

-

δ ~4.1-4.3 ppm (s, 3H): N-methyl protons (N-CH₃).

-

δ ~3.8-4.0 ppm (s, 3H): Methoxy protons (O-CH₃).

¹³C NMR Spectroscopy (100 MHz, CDCl₃):

-

δ ~150-155 ppm: C4 (bearing the methoxy group).

-

δ ~140-145 ppm: C7a (bridgehead carbon).

-

δ ~120-130 ppm: Aromatic carbons (C3, C5, C7).

-

δ ~115-120 ppm: C6 (bearing the bromo group).

-

δ ~110-115 ppm: C3a (bridgehead carbon).

-

δ ~55-60 ppm: Methoxy carbon (O-CH₃).

-

δ ~35-40 ppm: N-methyl carbon (N-CH₃).

Infrared (IR) Spectroscopy:

-

~3000-3100 cm⁻¹: C-H stretching (aromatic).

-

~2850-2960 cm⁻¹: C-H stretching (aliphatic -CH₃).

-

~1600-1620 cm⁻¹: C=C stretching (aromatic ring).

-

~1200-1250 cm⁻¹: C-O stretching (aryl ether).

-

~1000-1100 cm⁻¹: C-N stretching.

Analytical Workflow for Structural Validation:

Caption: Standard analytical workflow for compound validation.

Applications in Drug Discovery: A Versatile Scaffold

6-bromo-4-methoxy-2-methyl-2H-indazole is not an end-product but a strategic starting point for creating more complex molecules. The indazole core is considered a "privileged scaffold," particularly for the development of protein kinase inhibitors.[10]

Role as a Kinase Inhibitor Scaffold: Kinases are critical enzymes in cell signaling, and their overactivity is a known cause of diseases like cancer.[10] The indazole nucleus can mimic the adenine portion of ATP, allowing it to bind in the highly conserved ATP-binding pocket of kinases. The N-H of a 1H-indazole or the ring nitrogen of a 2H-indazole can form crucial hydrogen bonds with the "hinge region" of the kinase, a key anchoring interaction.

The specific substitutions on 6-bromo-4-methoxy-2-methyl-2H-indazole make it exceptionally useful:

-

6-Bromo Position: The bromine atom is a versatile chemical handle. It can be readily used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach a wide variety of other chemical groups, allowing for the exploration of the solvent-exposed region of the kinase binding site.

-

4-Methoxy Group: The methoxy group modifies the electronic properties of the ring system and can participate in hydrogen bonding. It also influences the compound's solubility and metabolic stability.

-

2-Methyl Group: The N-methylation pre-organizes the molecule into the 2H-tautomeric form, which can be beneficial for binding to certain kinases.[4] The methyl group itself can occupy a small hydrophobic pocket, and its presence blocks the formation of a hydrogen bond at the N2 position, directing interactions to the N1 ring nitrogen.

Conceptual Kinase Binding Diagram:

Caption: Conceptual binding of the indazole scaffold in a kinase pocket.

Conclusion

6-bromo-4-methoxy-2-methyl-2H-indazole is a well-designed chemical intermediate with significant potential in medicinal chemistry. Its structure provides a stable and synthetically tractable core, while its functional groups offer multiple avenues for chemical modification and optimization. The insights provided in this guide regarding its plausible synthesis, characterization, and strategic application underscore its value for researchers engaged in the discovery and development of novel therapeutics, particularly in the area of kinase inhibition. Further exploration of derivatives from this scaffold is warranted to fully unlock its therapeutic potential.

References

- Khan, I., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of the Brazilian Chemical Society.

- Caribbean Journal of Science and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.

-

Anbu Chem. Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE. Available from: [Link]

- Journal of Medicinal Chemistry. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy.

- Molecules. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.

-

Boron Molecular. 6-bromo-2-methyl-2H-indazole. Available from: [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Available from: [Link]

-

Rhenium Bio Science. 6-Bromo-2-methyl-2H-indazole, 97%, Thermo Scientific Chemicals. Available from: [Link]

-

MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Available from: [Link]

-

PubChemLite. 6-bromo-4-methyl-1h-indazole (C8H7BrN2). Available from: [Link]

-

PubChemLite. 6-bromo-4-methoxy-1h-indazole (C8H7BrN2O). Available from: [Link]

- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

Sources

- 1. caribjscitech.com [caribjscitech.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 885519-21-1|6-Bromo-4-methoxy-1H-indazole|BLD Pharm [bldpharm.com]

- 6. 6-Bromo-4-methoxy-1H-indazole | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE - Anbu Chem [finechemical.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Thermodynamic Stability & Tautomeric Equilibria of 1H- vs. 2H-Indazole

Executive Summary

In the landscape of nitrogen heterocycles, indazole (

This guide analyzes the thermodynamic drivers governing this equilibrium, quantifies the stability differences, and provides a self-validating experimental protocol for distinguishing these isomers in drug development workflows.

Part 1: Thermodynamic Fundamentals

The Stability Gap

Under standard conditions (gas phase and non-polar solvents), 1H-indazole is thermodynamically more stable than 2H-indazole by approximately 2.4 – 4.5 kcal/mol (10–19 kJ/mol).[2]

This stability differential is driven by aromaticity preservation (Clar’s Sextet Rule):

-

1H-Indazole (Benzenoid): Maintains a fully delocalized benzene ring fused to a pyrazole.[2][3] The

-electron system is continuous and robust.[2] -

2H-Indazole (Quinonoid): Adopts a quinoid-like electronic structure.[2] While still aromatic, the fusion bond exhibits less double-bond character, and the electron distribution disrupts the perfect benzene sextet, resulting in a higher enthalpy of formation (

).

Quantitative Comparison

The following table summarizes the physicochemical distinctions calculated via Density Functional Theory (DFT) and validated experimentally.

| Property | 1H-Indazole (Benzenoid) | 2H-Indazole (Quinonoid) | Causality / Implication |

| Relative Energy ( | 0.0 kcal/mol (Reference) | +2.4 to +4.5 kcal/mol | 1H is the dominant species (>99%) in vacuo.[2][3] |

| Dipole Moment ( | ~1.5 – 1.8 D | ~3.4 – 3.8 D | 2H is significantly more polar; stabilized by polar solvents.[2] |

| Basicity ( | 0.42 | 2.02 | 1H is less basic; N2 lone pair in 1H is part of the |

| Acidity ( | 13.86 | (N/A for neutral) | Deprotonation yields a common indazolyl anion.[2] |

| Boiling Point | Higher | Lower | 1H forms stronger intermolecular H-bonds (dimers).[2] |

Visualization of Tautomeric Equilibrium

The following diagram illustrates the structural shift and the electronic reorganization between the two forms.

Figure 1: Tautomeric equilibrium favoring the 1H-benzenoid form due to aromatic stabilization.[2]

Part 2: Environmental & Substituent Effects[2]

The Solvent Effect

While 1H-indazole dominates in the gas phase, the 2H-tautomer gains stability in polar protic solvents (e.g., water, methanol).

-

Mechanism: The 2H-tautomer has a dipole moment nearly double that of the 1H-form (~3.4 D vs 1.5 D).[2] High-dielectric solvents stabilize this charge separation via solvation shells.[2]

-

Outcome: In aqueous physiological conditions, while 1H remains major, the population of 2H increases, making it pharmacologically relevant.[4]

Substituent Tuning (Electronic Effects)

Substituents on the benzene ring can modulate the equilibrium constant (

-

Electron-Withdrawing Groups (EWG): Placing strong EWGs (e.g.,

, -

Steric Bulk: Bulky groups at position C7 can destabilize the 1H-form due to repulsion with the N1-H, effectively shifting the equilibrium toward 2H or forcing the N-substituent to N2 during alkylation.

Part 3: Experimental Protocol (Self-Validating)

In drug discovery, distinguishing N1-alkylated (1H-derived) from N2-alkylated (2H-derived) products is critical.[2][5] The following protocol uses HMBC NMR as a self-validating system to confirm regioisomer identity.

Protocol: Definitive Isomer Identification via 2D-NMR

Objective: Distinguish 1-alkylindazole from 2-alkylindazole.

Reagents: Deuterated DMSO (

-

Acquire 1H-NMR:

-

Observe the proton at position C3 (

).[2][6] -

Diagnostic Signal: In 2H-indazoles, the

proton is typically shielded (upfield shift) compared to 1H-indazoles.[2][6] -

N-Methyl Signal: N2-Methyl usually appears downfield (~4.2 ppm) compared to N1-Methyl (~4.0 ppm) due to the adjacent nodal plane of the quinoid system.[2]

-

-

Acquire 1H-13C HMBC (The Validation Step):

-

Set up a Heteronuclear Multiple Bond Correlation experiment.

-

Trace the N-Alkyl Protons: Look for the cross-peak from the

protons to the ring carbons. -

Logic Gate:

-

IF correlation is observed to the C7a (bridgehead carbon), the structure is 1H-Indazole (N1-substituted).

-

IF correlation is observed to the C3 carbon, the structure is 2H-Indazole (N2-substituted).

-

-

-

Cross-Check (15N-NMR):

-

If available, 15N-HMBC provides the ultimate proof. N2 (pyridine-like) is significantly deshielded compared to N1 (pyrrole-like).[2]

-

Workflow Visualization

Figure 2: Decision tree for unambiguous assignment of indazole regioisomers.

Part 4: Implications in Drug Discovery

Kinase Inhibition & Binding Modes

Indazoles are frequently used as bioisosteres for indole or purine rings in ATP-competitive kinase inhibitors.[2]

-

Hinge Binding: The indazole motif often binds to the kinase hinge region.[2]

-

Tautomer Selection: The protein environment can select the thermodynamically less stable 2H-tautomer if the binding pocket provides complementary hydrogen bond donors/acceptors that stabilize the quinoid form.

-

Case Study (Axitinib): Axitinib (VEGFR inhibitor) utilizes an N-substituted indazole.[2][7] During synthesis, controlling the regioselectivity to ensure the correct isomer is formed is vital for potency, as the N1 and N2 isomers display vastly different IC50 values.

Synthetic Control (Kinetic vs. Thermodynamic)

-

Thermodynamic Control: High temperatures and reversible conditions favor the 1H-isomer .[2]

-

Kinetic Control: Alkylation under basic conditions often yields a mixture, but the 2H-position is often more nucleophilic due to the lone pair availability, leading to the 2H-isomer as the kinetic product. However, this easily rearranges to the 1H-form if heating is prolonged.

References

-

BenchChem. (2025).[2][5] A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.[5]Link

-

Claramunt, R. M., et al. (2022).[2][8][9] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry.[2] Link[2]

-

Elguero, J., et al. (2016).[10] 13C NMR of indazoles. Chemistry of Heterocyclic Compounds.[2][3][5][10][11][12][13] Link

-

PharmaBlock. (2025).[2] Indazoles in Drug Discovery: Bioisosteres and Kinase Inhibitors.[2][14]Link[2]

-

Vasudevan, A., et al. (2012).[2][15] Contribution of indazolinone tautomers to kinase activity.[2][15][16] Bioorganic & Medicinal Chemistry Letters.[2][15] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. caribjscitech.com [caribjscitech.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. img01.pharmablock.com [img01.pharmablock.com]

- 15. Contribution of indazolinone tautomers to kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Biological Activity of 4-Methoxy Substituted Indazole Derivatives

This guide details the biological activity, structure-activity relationships (SAR), and synthesis of 4-methoxy substituted indazole derivatives , with a primary focus on their role as allosteric antagonists of the CC-chemokine receptor 4 (CCR4) and emerging applications in kinase inhibition.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The indazole scaffold is a "privileged structure" in medicinal chemistry, serving as a core for numerous kinase inhibitors and GPCR modulators. While 3-, 5-, and 6-substituted indazoles are widely explored, 4-methoxy substituted indazoles represent a specialized subclass with distinct electronic and steric properties.

The 4-methoxy group is critical for:

-

Conformational Locking: In sulfonamide derivatives, the C4-methoxy group forms intramolecular hydrogen bonds that stabilize the bioactive conformation.

-

Allosteric Selectivity: It provides a steric handle that fits into unique intracellular pockets of GPCRs (specifically CCR4), distinguishing these molecules from orthosteric competitors.

-

Solubility & Metabolism: The ether linkage modulates lipophilicity (

) while blocking metabolic oxidation at the C4 position.

This guide analyzes the flagship compound GSK2239633A and broader applications in oncology and immunology.

Chemical Foundation & Synthesis

Structural Significance

The 1H-indazole core is numbered starting from the nitrogen atom bearing the hydrogen. The C4 position is adjacent to the bridgehead carbon and the N1/C3 region.

-

Electronic Effect: The methoxy group at C4 is an electron-donating group (EDG) by resonance, increasing the electron density of the pyrazole ring.

-

Steric Effect: It creates a "bay region" effect with substituents at C3, restricting rotation and enforcing planarity in 3-amino-indazole derivatives.

Synthesis Protocol: The Fluoronitrile Route

The most robust method for generating the 4-methoxy-1H-indazole core involves the cyclization of 2,6-disubstituted benzonitriles.

Protocol: Synthesis of 4-Methoxy-1H-indazol-3-amine

-

Principle: Nucleophilic aromatic substitution (

) of hydrazine on a fluoronitrile followed by intramolecular cyclization. -

Precursors: 2-fluoro-6-methoxybenzonitrile.

Step-by-Step Methodology:

-

Reagents: Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) in

-butanol. -

Cyclization: Add Hydrazine hydrate (5.0 eq).

-

Reaction: Reflux at 110°C for 4-12 hours. Monitor by TLC (EtOAc:Hexane 1:1).

-

Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

-

Purification: Recrystallize from ethanol/water if necessary.

-

Yield: Typically 75-85%.

Visualization: Synthesis Workflow

Caption: Synthesis of the 4-methoxy-1H-indazole core via hydrazine cyclization of 2-fluoro-6-methoxybenzonitrile.

Pharmacology: Case Study of CCR4 Antagonism

The most authoritative application of 4-methoxy indazoles is in the inhibition of CCR4 (C-C chemokine receptor type 4), a target for asthma, dermatitis, and T-cell lymphomas.

Mechanism of Action: GSK2239633A

Compound: GSK2239633A Class: Arylsulfonamide 4-methoxyindazole Binding Mode: Intracellular Allosteric Antagonist (NAM).

Unlike traditional antagonists that block the chemokine binding site (extracellular), GSK2239633A binds to an intracellular cavity of the receptor.

-

The Role of 4-Methoxy:

-

The 4-methoxy group forms a critical intramolecular hydrogen bond with the N-H of the C3-sulfonamide moiety.

-

Effect: This locks the molecule into a "U-shape" bioactive conformation required to fit the narrow intracellular allosteric pocket.

-

Data: Analogs lacking the C4-methoxy (e.g., C4-H or C4-Cl) show a >100-fold loss in potency (

drops from ~7.9 to <6.0).

-

Biological Data Summary

The following table summarizes the SAR data establishing the necessity of the C4-substituent.

| Compound Variant | C4 Substituent | C3 Substituent | CCR4 Binding ( | Functional Potency ( |

| GSK2239633A | -OMe | Arylsulfonamide | 7.96 ± 0.11 | 7.11 ± 0.29 |

| Analog A | -H | Arylsulfonamide | 5.8 (Inactive) | N.D. |

| Analog B | -OH | Arylsulfonamide | 7.85 | 6.90 |

| Analog C | -Cl | Arylsulfonamide | 6.2 | N.D. |

Note: The -OH group is also active but suffers from rapid metabolic glucuronidation. The -OMe provides the optimal balance of potency and metabolic stability.

Experimental Protocols for Validation

CCR4 Radioligand Binding Assay

To verify the activity of synthesized derivatives, a competition binding assay using

Protocol:

-

Membrane Prep: Use CHO-K1 cells stably expressing human CCR4. Homogenize and isolate membranes.

-

Assay Buffer: 50 mM HEPES, 5 mM

, 1 mM -

Incubation:

-

Mix 5 µg membrane protein.

-

Add 0.1 nM

-TARC. -

Add increasing concentrations of test compound (10 pM to 10 µM).

-

-

Equilibrium: Incubate for 90 minutes at room temperature (25°C).

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine.

-

Analysis: Measure radioactivity. Calculate

using a four-parameter logistic fit.

Functional Assay: Chemotaxis

Binding does not guarantee antagonism. A functional chemotaxis assay is required.

Protocol:

-

Cells: CCR4+ human T-cells (e.g., CCRF-CEM line).

-

Chamber: Use a 96-well Transwell system (5 µm pore size).

-

Chemoattractant: Place CCL17 (10 nM) in the lower chamber.

-

Treatment: Pre-incubate cells with the 4-methoxy indazole derivative for 30 mins.

-

Migration: Load cells into the upper chamber. Incubate for 2 hours at 37°C.

-

Quantification: Count migrated cells in the lower chamber using flow cytometry or ATP luminescence.

Signaling Pathway & Mechanism Visualization

The 4-methoxy indazole antagonists block the G-protein coupling prevents the downstream actin polymerization required for cell migration.

Caption: Mechanism of Action: The 4-methoxy indazole derivative acts as a Negative Allosteric Modulator (NAM) at the intracellular face of CCR4, halting G-protein signaling.

References

-

Pease, J. E., & Horuk, R. (2012). Chemokine Receptor Antagonists. Journal of Medicinal Chemistry. Link

-

Miah, A. H., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(4), 1569–1582. Link

-

Andrews, D. M., et al. (2016). Optimization of a series of indazole arylsulfonamides as CCR4 antagonists. Bioorganic & Medicinal Chemistry Letters. Link

-

IUPHAR/BPS Guide to Pharmacology. GSK2239633A Ligand Page. Link

-

Cahn, P., et al. (2013). Pharmacokinetics and safety of GSK2239633A, a CC-chemokine receptor 4 antagonist. British Journal of Clinical Pharmacology. Link

The 6-Bromo-2-Methyl-2H-Indazole Scaffold: A Technical Guide

The 6-bromo-2-methyl-2H-indazole scaffold represents a specialized "privileged structure" in modern medicinal chemistry, distinct from its more common 1H-indazole isomer. Its value lies in the unique electronic profile of the 2H-tautomer and the strategic placement of the bromine handle at the C6 position, which serves as a versatile "exit vector" for extending the molecule into solvent-exposed or hydrophobic pockets of a target protein.

This guide details the synthesis, physicochemical properties, and application of this scaffold, with a focus on its role in kinase inhibitor discovery (e.g., Pazopanib).

Executive Summary

The 2-methyl-2H-indazole core is a bioisostere of the indole and purine systems but offers distinct hydrogen-bonding capabilities and solubility profiles. Unlike the thermodynamically favored 1H-indazole, the 2H-isomer locks the heterocycle in a quinoid-like electronic state, enhancing its basicity and dipole moment. The 6-bromo substituent provides a critical handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing rapid library generation around this core.

Physicochemical Profile: 1H vs. 2H Tautomers

Understanding the fundamental difference between the N1- and N2-methylated isomers is critical for rational drug design.[1] The 2-methyl isomer is often selected to lock the conformation or alter the metabolic soft spots of a lead compound.

| Property | 1-Methyl-1H-Indazole | 2-Methyl-2H-Indazole | Implication for Drug Design |

| Thermodynamic Stability | High (Benzenoid) | Lower (Quinoid-like) | 2H-isomers are harder to synthesize directly but offer unique reactivity. |

| Dipole Moment | ~1.50 D | ~3.4 D | 2H-indazoles are more polar, potentially improving solubility. |

| Basicity (pKa of Conj. Acid) | ~0.42 | ~2.02 | 2H-indazoles are stronger bases , affecting protonation at physiological pH. |

| H-Bond Acceptor | N2 (Pyridine-like) | N1 (Pyridine-like) | Changes the vector of H-bond acceptance in the active site.[2] |

Technical Insight: The increased basicity of the 2H-isomer (pKa ~2.0 vs 0.4) means it is more likely to participate in charge-assisted hydrogen bonds or cation-pi interactions within a kinase hinge region compared to its 1H counterpart.

Synthesis & Regiocontrol

The primary challenge in working with this scaffold is the regioselectivity of N-methylation. Direct alkylation of 6-bromoindazole typically yields a mixture favoring the N1 isomer.

Method A: Direct Methylation (The "Classic" Route)[1][3]

-

Reagents: NaH (1.05 eq), MeI (1.1 eq), THF, 0°C to RT.

-

Outcome: Typically yields a ~1.2:1 mixture of N1:N2 isomers.

-

Purification: The isomers are separable by column chromatography. The 1-methyl isomer (N1) is usually less polar (higher Rf) than the 2-methyl isomer (N2).[2]

-

Protocol Note: While low selectivity, this method is often used for early-stage SAR when both isomers are desired for testing.

Method B: Regioselective De Novo Assembly (The "Specific" Route)

To avoid separation issues, a de novo synthesis using a copper-catalyzed condensation is preferred for large-scale preparation of the 2H-isomer.

-

Reagents: 4-Bromo-2-fluorobenzaldehyde + Methylamine + NaN3.

-

Catalyst: CuI (10 mol%), TMEDA (10 mol%), DMSO, 120°C.[2]

-

Mechanism: Condensation to the imine followed by copper-catalyzed azide attack and cyclization.

-

Selectivity: Highly specific for the 2H-indazole.

Method C: Meerwein's Salt Alkylation[1]

-

Reagents: Trimethyloxonium tetrafluoroborate (Me3OBF4), DCM.[2]

-

Selectivity: Kinetic alkylation with "hard" electrophiles like Meerwein's salt often favors the N2 position (the more nucleophilic nitrogen in the neutral species) more than thermodynamic conditions.[2]

Visualizing the Synthetic Pathways

The following diagram illustrates the competitive methylation and the selective cyclization routes.

Caption: Comparative synthetic routes. Direct methylation yields a mixture, while Cu-catalyzed condensation provides exclusive access to the 2H-scaffold.

Functionalization: The C6 "Exit Vector"

The 6-bromo position is chemically distinct from the 3-position (which is often functionalized via electrophilic aromatic substitution). The C6 position is ideal for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach aryl, heteroaryl, or amino side chains.

Protocol: Suzuki-Miyaura Coupling at C6

This protocol couples the scaffold with aryl boronic acids.[3]

-

Reagents:

-

Solvent: 1,4-Dioxane / Water (4:1).

-

Conditions: Degas with Argon. Heat to 90°C for 4–12 hours.

-

Workup: Filter through Celite, extract with EtOAc, wash with brine.

-

Typical Yield: 60–85%.

Protocol: Buchwald-Hartwig Amination

Used to install amine linkers (as seen in Pazopanib).[2]

-

Reagents: 6-bromo-2-methyl-2H-indazole + Primary Amine.

-

Catalyst: Pd2(dba)3 / Xantphos or BrettPhos.[2]

-

Base: Cs2CO3 or NaOtBu.

-

Conditions: Toluene or Dioxane, 100°C.

Medicinal Chemistry Case Study: Pazopanib

Pazopanib (Votrient) is a multi-kinase inhibitor (VEGFR, PDGFR, c-Kit) approved for renal cell carcinoma.[2] Its structure features a 2,3-dimethyl-2H-indazole core.[6]

Structural Logic[1]

-

Scaffold: The 2H-indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase.

-

2-Methyl Group: Locks the tautomer to ensure the N1 nitrogen is available as a hydrogen bond acceptor (though in Pazopanib, the interaction is complex involving the pyrimidine).

-

6-Position: Serves as the attachment point for the 2-aminopyrimidine moiety. In the optimized synthesis, this bond is formed early or via coupling of the 6-aminoindazole.

Synthesis Optimization

While the innovator route used 3-methyl-6-nitro-1H-indazole, alternative "green" routes utilize 6-bromo-2,3-dimethyl-2H-indazole or the corresponding amine to improve regiocontrol and yield.

Caption: Retrosynthetic logic for Pazopanib showing the centrality of the functionalized 2H-indazole core.

References

-

Synthesis of 6-Bromo-2-methyl-2H-indazole (Example 402): ChemicalBook. Synthesis of 6-BROMO-2-METHYL-2H-INDAZOLE. Link

-

Regioselective Synthesis of 2H-Indazoles: Organic Chemistry Portal. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization.[7] Link

-

Physicochemical Properties of Indazoles: BenchChem. A Comparative Guide to 1H- and 2H-Indazole Derivatives. Link

-

Pazopanib Structure & Synthesis: New Drug Approvals. Pazopanib Hydrochloride Structure and Synthesis. Link

-

Suzuki Coupling Protocols: RSC Publishing. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

The Kinase Inhibitor Potential of 4-Methoxy-2-Methylindazole Analogs: A Technical Guide

Abstract

The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several clinically approved kinase inhibitors. This technical guide provides an in-depth analysis of the kinase inhibitor potential of a specific, yet underexplored, subclass: 4-methoxy-2-methylindazole analogs. While direct literature on this precise scaffold is nascent, this document synthesizes data from closely related analogs to project the structure-activity relationships (SAR), potential kinase targets, and synthetic strategies. We will explore the foundational chemistry of the 4-methoxyindazole core, the influence of N2-methylation on kinase interaction, and propose a rational framework for the design and evaluation of novel inhibitors based on this promising scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to expand the chemical space of kinase inhibitors.

The Indazole Moiety: A Cornerstone of Kinase Inhibition

The indazole ring system, a bicyclic heterocycle, is a well-established pharmacophore in the development of kinase inhibitors.[1][2] Its prevalence in approved drugs such as axitinib, pazopanib, and niraparib underscores its therapeutic relevance.[1] The key to the indazole's success lies in its ability to act as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent ATP-competitive inhibition.[1] The nitrogen atoms of the pyrazole ring are perfectly positioned to mimic the hydrogen bonding pattern of the adenine base of ATP.

The indazole scaffold offers several advantages in drug design:

-

Synthetic Tractability: A variety of synthetic methodologies have been developed for the functionalization of the indazole core, allowing for the exploration of diverse chemical space.[2]

-

Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic systems like indole or phenol, often with improved metabolic stability and pharmacokinetic properties.

-

Structural Rigidity: The rigid nature of the bicyclic system can help to pre-organize the molecule for optimal binding to the target kinase, potentially leading to higher affinity and selectivity.

Deconstructing the 4-Methoxy-2-Methylindazole Scaffold

To understand the potential of the 4-methoxy-2-methylindazole scaffold, we will analyze its constituent parts: the 4-methoxy substitution and the 2-methyl substitution on the indazole core.

The Influence of the 4-Methoxy Group

The introduction of a methoxy group at the 4-position of the indazole ring can significantly impact the molecule's properties:

-

Electronic Effects: The methoxy group is an electron-donating group, which can modulate the electron density of the indazole ring system. This can influence the strength of the hydrogen bonds formed with the kinase hinge region.

-

Steric and Conformational Effects: The 4-position is located on the benzene portion of the indazole ring, and substitution at this position can influence the overall shape of the molecule and its ability to fit into the ATP-binding pocket.

-

Metabolic Stability: Methoxy groups can be sites of metabolism (O-demethylation). However, their presence can also block other potential sites of metabolism, sometimes leading to an overall improvement in metabolic stability.

While direct SAR data for 4-methoxyindazole kinase inhibitors is limited, studies on related indazole series have shown that the position and nature of substituents are critical. For instance, in a series of indazole-based GSK-3 inhibitors, methoxy derivatives at the 5-position of the indazole ring demonstrated higher potency compared to methyl derivatives.[1] Conversely, 4-methoxy phenyl derivatives in another series showed poor activity, highlighting that the specific location of the methoxy group is crucial for optimal target engagement.[2]

The Significance of N2-Methylation

The methylation of the indazole nitrogen at the 2-position (N2) has profound implications for its role as a kinase inhibitor:

-

Tautomer Stabilization: Indazoles can exist in two tautomeric forms, 1H- and 2H-indazole. N-substitution locks the molecule into a single tautomeric form. N2-substitution is often explored to orient substituents towards specific pockets within the kinase active site.

-

Loss of a Hydrogen Bond Donor: The N2-H of an unsubstituted indazole can act as a hydrogen bond donor. Methylation at this position removes this capability, which can be either detrimental or beneficial depending on the specific interactions within the ATP-binding pocket of the target kinase.

-

Modulation of Physicochemical Properties: The addition of a methyl group increases the lipophilicity of the molecule, which can affect its solubility, cell permeability, and pharmacokinetic properties.

Research on N2-substituted aza-2H-indazole derivatives has shown that this scaffold can be a template for selective inhibitors of kinases such as SGK1, Tie2, and SRC.[3] This suggests that the N2-substituted indazole core can be effectively utilized to achieve potent and selective kinase inhibition.

Synthetic Strategies for 4-Methoxy-2-Methylindazole Analogs

A plausible synthetic route to the 4-methoxy-2-methylindazole core can be envisioned based on established indazole synthesis methodologies.

Synthesis of the 4-Methoxy-1H-indazole Core

Several methods for the synthesis of substituted indazoles have been reported. A common approach involves the cyclization of appropriately substituted anilines. For the synthesis of 4-methoxy-1H-indazole, a potential starting material would be 2-amino-3-methoxybenzaldehyde or a related derivative.

Experimental Protocol: Illustrative Synthesis of a Substituted Indazole

This is a generalized protocol based on common synthetic methods and should be adapted and optimized for the specific target molecule.

-

Diazotization of the Aniline: Dissolve the substituted 2-amino-3-methoxy-benzaldehyde in an appropriate solvent (e.g., aqueous HCl). Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO2) in water dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes.

-

Cyclization: The resulting diazonium salt can then be induced to cyclize to form the indazole ring. This can be achieved through various methods, including thermal decomposition or the use of a reducing agent like sodium sulfite.

-

Purification: The crude product is then purified by techniques such as recrystallization or column chromatography to yield the desired 4-methoxy-1H-indazole.

N-Methylation of the Indazole Core

The N-methylation of the 4-methoxy-1H-indazole can be achieved using a variety of methylating agents. The reaction will likely yield a mixture of N1 and N2 methylated isomers, which will require separation.

Experimental Protocol: N-Methylation of 4-Methoxy-1H-indazole

-

Deprotonation: Dissolve 4-methoxy-1H-indazole in a suitable aprotic solvent (e.g., DMF, THF). Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) at room temperature to deprotonate the indazole nitrogen.

-

Methylation: Add a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), to the reaction mixture.

-

Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Separation: Quench the reaction with water and extract the product with an organic solvent. The resulting mixture of N1 and N2 isomers can be separated by column chromatography.

Predicted Kinase Targets and Structure-Activity Relationship (SAR) Insights

Based on the known kinase targets of indazole-containing inhibitors, 4-methoxy-2-methylindazole analogs are likely to show activity against a range of kinases, particularly those implicated in oncology.

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): VEGFR, FGFR, and EGFR are common targets for indazole-based inhibitors.[1][4] The 4-methoxy-2-methylindazole scaffold could be decorated with appropriate substituents to target these kinases.

-

Serine/Threonine Kinases: Kinases such as PLK4, Aurora kinases, and GSK-3 have been successfully targeted by indazole derivatives.[1][5]

-

Non-receptor Tyrosine Kinases: Src family kinases are another potential target class.[3]

Hypothesized Structure-Activity Relationships:

The following diagram illustrates a hypothetical binding mode of a 4-methoxy-2-methylindazole analog in a generic kinase ATP-binding pocket and outlines key areas for SAR exploration.

Caption: Hypothetical binding mode and SAR points for a 4-methoxy-2-methylindazole analog.

-

The Indazole Core as the Hinge-Binder: The N1 nitrogen of the indazole is predicted to form a key hydrogen bond with the amide backbone of the kinase hinge region.

-

The 2-Methyl Group: The N2-methyl group is likely to be directed towards a hydrophobic pocket near the hinge region. The size and nature of this pocket will be a key determinant of selectivity.

-

The 4-Methoxy Group: The 4-methoxy group will reside in a pocket on the benzenoid portion of the binding site. Its interaction (or lack thereof) will influence potency.

-

Substituents on the Indazole Ring (R-Group): The greatest opportunity for modulating potency and selectivity will come from the introduction of substituents at other positions of the indazole ring (e.g., C3, C5, C6, or C7). These substituents will extend into the solvent-exposed region of the ATP-binding site, and their chemical nature (e.g., size, polarity, hydrogen bonding capacity) will be critical for achieving high affinity and a desirable selectivity profile. Computational docking studies can be invaluable in guiding the design of these substituents.[4][6]

Experimental Workflows for Evaluation

The evaluation of novel 4-methoxy-2-methylindazole analogs as kinase inhibitors should follow a well-defined experimental cascade.

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 3. Probing 2H-Indazoles as Templates for SGK1, Tie2, and SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Bromo-4-Methoxyindazole for Medicinal Chemistry

Abstract

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its capacity to interact with a wide array of biological targets, most notably the ATP-binding pocket of protein kinases.[1] This structural motif effectively mimics the purine core of ATP, enabling compounds derived from it to function as competitive inhibitors.[1][2] Among the myriad of substituted indazoles, the 6-bromo-4-methoxyindazole scaffold has emerged as a critical starting point for the synthesis of potent and selective therapeutic agents. The strategic placement of the methoxy group at the C4 position and a bromine atom at the C6 position provides a versatile platform for extensive synthetic elaboration and fine-tuning of pharmacological properties.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-bromo-4-methoxyindazole derivatives, detailing the synthetic rationale, experimental protocols, and the impact of structural modifications on biological activity.

The 6-Bromo-4-Methoxyindazole Scaffold: A Strategic Overview

The utility of the 6-bromo-4-methoxyindazole core lies in the distinct roles of its substituents. The indazole ring system serves as the primary pharmacophore, establishing crucial hydrogen bond interactions with the hinge region of many kinase active sites.[2]

-

C4-Methoxy Group: This electron-donating group influences the electronics of the aromatic system and can participate in key interactions within the target's binding pocket. Its position offers a vector for exploring a specific region of the active site. SAR studies often investigate the replacement of the methyl group or the entire methoxy moiety to optimize potency and selectivity.[3]

-

C6-Bromo Group: This halogen atom serves as a pivotal synthetic handle. It is strategically positioned for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse range of aryl, heteroaryl, or alkyl groups.[4] This enables the exploration of solvent-exposed regions of the binding pocket to enhance affinity and modulate physicochemical properties.[2]

Logical Framework for SAR Exploration

The systematic exploration of the 6-bromo-4-methoxyindazole scaffold involves the synthesis of a library of analogues with modifications at key positions. The following diagram outlines the strategic logic for diversification.

Caption: Strategic diversification points on the 6-bromo-4-methoxyindazole scaffold.

Synthesis of the Core and Key Analogues

A robust and flexible synthetic strategy is paramount for thorough SAR studies. Plausible synthetic routes are devised based on established methodologies for substituted indazoles.[4] The primary route involves the construction of the indazole ring from a corresponding substituted benzaldehyde.

Experimental Protocol 1: Synthesis of 6-Bromo-4-Methoxy-1H-Indazole

This protocol is adapted from established methods for indazole synthesis from 2-fluorobenzaldehydes.[5]

-

Reaction Setup: To a solution of 4-bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq) in dimethyl sulfoxide (DMSO, 5 mL per gram of aldehyde), add hydrazine hydrate (2.0 eq).

-

Heating: Heat the reaction mixture to 120 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice water to precipitate the product.

-

Purification: Filter the resulting solid, wash thoroughly with water, and then a 2 M HCl solution to remove any unreacted hydrazine.[5] Dry the solid under vacuum to yield 6-bromo-4-methoxy-1H-indazole. The product can be further purified by recrystallization or column chromatography if necessary.

Synthetic Diversification Workflow

The following workflow illustrates the multi-step process for generating a library of diverse analogues from the core scaffold.

Caption: Generalized workflow for the synthesis of 6-bromo-4-methoxyindazole analogues.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of substitutions at various positions on the indazole core, primarily in the context of kinase inhibition.

Modifications at the N1-Position

The N1-position of the indazole ring is frequently directed towards the solvent-exposed region of the kinase ATP pocket. Modifications here are critical for modulating physicochemical properties such as solubility and cell permeability, and can also influence potency.

-

Rationale: Introducing small alkyl groups (e.g., methyl) or larger substituted benzyl groups can optimize van der Waals interactions and improve pharmacokinetic profiles.[3]

-

SAR Insights:

-

Small Alkyl Groups: N-methylation is a common first step, often leading to improved cell permeability.[6]

-

Benzyl Groups: In studies on related indazole scaffolds, N1 meta-substituted benzyl groups bearing amino-acyl functionalities were found to be highly potent.[3]

-

Cyclic Groups: Introduction of groups like cyclopentyl has been explored to develop anticancer agents.[7]

-

Modifications at the C4-Position

The C4-methoxy group resides in a position that can be exploited to achieve selectivity between different kinases.

-

Rationale: The space around the C4 position varies among kinases. Modifying the methoxy group can either enhance favorable interactions or remove steric clashes.

-

SAR Insights:

-

Demethylation: Conversion to a 4-hydroxyl group (4-OH) introduces a hydrogen bond donor, which can form new interactions with the target protein. In some indazole series, both methoxy and hydroxyl groups at C4 were found to confer high potency.[3]

-

Ether Analogues: Extending the ether chain (e.g., to an ethoxy or propoxy group) can probe the size and nature of this pocket.

-

Modifications at the C6-Position (via Bromine)

The C6-bromo group is the primary point for significant structural diversification to enhance potency and selectivity.

-

Rationale: Suzuki and other palladium-catalyzed cross-coupling reactions allow the installation of a wide variety of substituents that can access and interact with regions of the kinase active site beyond the core ATP-binding motif.[2]

-

SAR Insights:

-

Aryl/Heteroaryl Groups: Introduction of substituted phenyl, pyridyl, or other heterocyclic rings can lead to dramatic increases in potency. For example, in a series of FGFR1 inhibitors, a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group was highly effective.[8]

-

Steric and Electronic Effects: The nature of the substituent is key. Electron-withdrawing or electron-donating groups on the coupled ring system can fine-tune the electronic properties of the entire inhibitor. Sterically demanding groups may be either beneficial or detrimental depending on the topology of the target kinase.[9]

-

Quantitative SAR Data Summary

The following table summarizes representative SAR data for indazole-based inhibitors, illustrating the impact of various substitutions on kinase inhibitory activity. Data is collated from studies on analogous scaffolds to provide a predictive framework.

| Scaffold Position | Substituent | Target Kinase | IC₅₀ (nM) | SAR Implication | Reference |

| C3-Amide (Ar) | 2,6-Difluorophenyl | CRAC Channel | 1510 | Amide orientation and Ar group are critical. | [10] |

| C3-Amide (Ar) | 3-Fluoro-4-pyridyl | CRAC Channel | 670 | Pyridyl nitrogen enhances potency. | [10] |

| C6-Aryl | Phenyl | PLK4 | 43 | Unsubstituted phenyl provides moderate activity. | [9] |

| C6-Aryl | 4-Fluorophenyl | PLK4 | 22 | Electron-withdrawing group improves potency. | [9] |

| N1-Alkyl | H | ERK1/2 | >10,000 | Unsubstituted N1 is inactive. | [8] |

| N1-Alkyl | Methyl | ERK1/2 | 9.3 | Small alkyl group is essential for activity. | [8] |

Note: IC₅₀ values are context-dependent and can vary based on assay conditions.

Key Experimental Protocols for SAR Validation

Experimental Protocol 2: Suzuki Cross-Coupling at the C6-Position

This protocol describes a general procedure for introducing an aryl group at the C6-position.

-

Reagent Preparation: In a microwave vial, combine the 6-bromo-indazole derivative (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like sodium carbonate (3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

-

Reaction: Seal the vial and heat the mixture in a microwave reactor at 120-150 °C for 30-60 minutes. Alternatively, the reaction can be heated conventionally at 80-100 °C for several hours.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the C6-arylated indazole.

Experimental Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against a target kinase.[4][11]

-

Assay Setup: To the wells of a 384-well microplate, add the target kinase, a suitable peptide substrate, and the test compound at various concentrations (typically a serial dilution in DMSO).

-

Initiation: Initiate the kinase reaction by adding an ATP solution (at or near the Kₘ concentration). Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: Terminate the reaction and quantify substrate phosphorylation. This can be done using various methods, such as mobility-shift microfluidic assays or antibody-based detection systems (e.g., HTRF, AlphaLISA).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).[4]

-

IC₅₀ Calculation: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.[4]

Conclusion and Future Directions

The 6-bromo-4-methoxyindazole scaffold is a highly versatile and productive starting point for the development of targeted therapeutics, particularly kinase inhibitors.[1][12] The SAR data consistently demonstrates that potency and selectivity are exquisitely sensitive to the nature of substituents at the N1, C4, and C6 positions. The C6-bromo position, in particular, serves as a gateway for introducing diverse chemical matter to optimize interactions within the target active site. Future efforts will likely focus on leveraging advanced synthetic methodologies to explore novel chemical space at this position and on applying computational modeling to rationalize observed SAR trends and guide the design of next-generation inhibitors with superior efficacy and safety profiles.

References

- A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology. Benchchem.

- Y. T. et al. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PMC.

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). PubMed.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- 6-BROMO-4-METHOXY-1H-INDAZOLE. Anbu Chem.

- Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold. Benchchem.

- 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. PMC.

- A Comparative Analysis of Synthetic Pathways to 6-Bromo-1-methyl-1H-indazol-4-amine. Benchchem.

- Synthesis and evaluation of a novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives as anticancer, antiangiogenic, and antioxidant agents. Semantic Scholar.

- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. Benchchem.

- An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery. Benchchem.

- 6-bromo-3-iodo-1H-indazole for critical molecular building block. Intermediates.

- A Comparative Guide to 6-bromo-1H-indazol-4-amine in Kinase Inhibition. Benchchem.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Cas 885519-21-1 | 6-BROMO-4-METHOXY-1H-INDAZOLE - Anbu Chem [finechemical.net]

Chemical properties of 2-methyl-2H-indazole regioisomers

The Chemical Properties of 2-Methyl-2H-Indazole Regioisomers: A Technical Guide

Abstract This technical guide provides a rigorous analysis of the physicochemical, synthetic, and reactive distinctions between 2-methyl-2H-indazole and its thermodynamic congener, 1-methyl-1H-indazole. Intended for medicinal chemists and process scientists, this document details the thermodynamic landscape of the indazole scaffold, establishes robust diagnostic criteria for isomer identification (NMR/UV/Dipole), and delineates high-fidelity protocols for the regioselective synthesis and C3-functionalization of the 2H-isomer.

Introduction: The Indazole Tautomeric Landscape

The indazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine systems. However, its utility is complicated by annular tautomerism. Unlike indole, which is static, indazole exists in a tautomeric equilibrium favoring the 1H-isomer (benzenoid) over the 2H-isomer (quinonoid) .[1]

When alkylated, this equilibrium collapses into two distinct regioisomers:

-

1-Methyl-1H-indazole (Thermodynamic Product): The standard, highly stable isomer.

-

2-Methyl-2H-indazole (Kinetic/High-Energy Product): The less common isomer, characterized by a "quinonoid" electron distribution, higher basicity, and unique vector properties.

For drug developers, the 2-methyl regioisomer represents an underutilized chemical space with distinct solubility, metabolic, and binding profiles compared to the 1-methyl variant.

Physicochemical Profiling: The Diagnostic Fingerprint

Distinguishing between N1- and N2-alkylated indazoles is critical, as synthetic conditions often yield mixtures. The 2-methyl isomer exhibits a distinct "fingerprint" driven by its quinonoid resonance contribution.

Table 1: Comparative Properties of Methyl-Indazole Regioisomers

| Property | 1-Methyl-1H-Indazole | 2-Methyl-2H-Indazole | Technical Insight |

| Thermodynamic Stability | 1-Me is significantly more stable due to full benzenoid aromaticity. | ||

| Dipole Moment ( | ~1.50 D | ~3.40 D | 2-Me is much more polar; N2-Me vector adds constructively to the ring dipole. |

| Basicity (pK | 0.42 | 2.02 | 2-Me is a stronger base .[2] Protonation at N1 in 2-Me stabilizes the cation efficiently. |

| ~133 - 135 ppm | ~123 - 125 ppm | Primary Diagnostic: C3 in 2-Me is significantly shielded relative to 1-Me. | |

| H3 in 2-Me is often deshielded due to the adjacent N-Me cation character. | |||

| UV-Vis ( | ~280-290 nm | ~290-300 nm | 2-Me often shows a bathochromic shift due to extended quinonoid conjugation. |

Analytic Directive: When assessing a crude reaction mixture, do not rely solely on

H NMR integration. Use the Dipole Moment (via TLC polarity—2-Me is typically more polar/slower moving on Silica) andC NMR C3 shift for definitive assignment.

Synthetic Access: Overcoming Thermodynamic Bias

Direct alkylation of indazole with methyl iodide (MeI) and base (e.g., NaH, K

Mechanism of Regioselectivity

The indazolyl anion is an ambident nucleophile. The N2 position is the site of highest electron density (kinetic site), while the N1 position yields the most stable product (thermodynamic site).

-

Thermodynamic Conditions (Reversible): High temperature, protic solvents, small counter-ions

N1 Product . -

Kinetic Conditions (Irreversible): Low temperature, aprotic solvents, highly reactive electrophiles (e.g., Meerwein salts)

N2 Product .

Figure 1: Kinetic vs. Thermodynamic pathways in indazole alkylation. The use of Meerwein's reagent locks the kinetic N2-product.

Protocol 1: Regioselective Synthesis of 2-Methyl-2H-Indazole

Method: Alkylation via Trimethyloxonium Tetrafluoroborate (Meerwein's Salt). Rationale: This method utilizes a highly reactive "hard" electrophile in a non-polar solvent, favoring attack at the most electron-rich nitrogen (N2) without allowing equilibration to the thermodynamic N1 isomer.

Materials:

-

Indazole (1.0 eq)

-

Trimethyloxonium tetrafluoroborate (Me

OBF -

Ethyl Acetate (Anhydrous)

-

Sat. NaHCO

solution

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve Indazole (e.g., 5.0 g) in anhydrous Ethyl Acetate (0.2 M concentration).

-

Addition: Add Me

OBF -

Reaction: Stir vigorously under Argon for 4–6 hours. A white precipitate (the tetrafluoroborate salt of the product) often forms.

-

Quench: Slowly pour the reaction mixture into a stirring solution of saturated aqueous NaHCO

. This neutralizes the HBF -

Workup: Separate the organic layer. Extract the aqueous layer twice with EtOAc. Combine organics, dry over MgSO

, and concentrate. -

Purification: Although regioselectivity is high (>95:5 N2:N1), purify via flash chromatography (SiO

).-

Note: 2-Methylindazole is more polar. Elute 1-Methyl isomer first (Hex/EtOAc 4:1), then increase polarity (100% EtOAc or EtOAc/MeOH) to elute the 2-Methyl isomer.

-

Chemical Reactivity: Functionalizing the Core

Once synthesized, the 2-methylindazole core requires functionalization. The C3 position is the most accessible site for lithiation, despite the proximity of the N2-methyl group.

C3-Lithiation Strategy

Unlike indole, which requires N-protection to direct lithiation to C2, 2-methylindazole naturally directs lithiation to C3 due to the inductive acidification by the adjacent nitrogens.

Reactivity Note: The C3-lithio species of 2-methylindazole is stable at -78°C but can undergo ring-opening or scrambling if warmed.

Figure 2: Workflow for the C3-functionalization of 2-methylindazole via lithiation.

Protocol 2: C3-Lithiation and Trapping

Objective: Introduction of a formyl group (using DMF) or boronic ester (using B(OiPr)

Step-by-Step Procedure:

-

Setup: Charge a flame-dried Schlenk flask with 2-methyl-2H-indazole (1.0 eq) and anhydrous THF (0.15 M). Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Dropwise add n-Butyllithium (1.1 eq, 2.5 M in hexanes) over 15 minutes.

-

Observation: The solution typically turns a deep yellow/orange color, indicating formation of the lithio-species.

-

-

Incubation: Stir at -78°C for 45 minutes. Do not allow the temperature to rise, as this may favor dimerization or decomposition.

-

Trapping: Add the electrophile (e.g., DMF, 1.5 eq) neat or in minimal THF dropwise.

-

Warming: Allow the reaction to stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.

-

Quench: Quench with saturated NH

Cl solution. Extract with EtOAc.

References

-

Tautomeric Stability & Thermodynamics: Catalán, J., et al. "Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State."[3][4] Journal of the American Chemical Society, 1994.

-

Regioselective Synthesis (Meerwein Method): Cheung, M., et al. "Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles." The Journal of Organic Chemistry, 2003.

-

Physicochemical Properties (NMR/Basicity): Claramunt, R. M., et al. "The problem of the tautomerism of indazole in the solid state." Journal of the Chemical Society, Perkin Transactions 2, 1986.

-

Lithiation Strategies: L'Heureux, A., et al. "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Organic Chemistry, 2016. (Adapted for Indazole C3).[5]

-

Medicinal Chemistry Applications: Gaulon, C., et al. "Synthesis and biological evaluation of 2-substituted indazoles." European Journal of Medicinal Chemistry, 2005.

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Strategic Vector: A Technical Guide to C6-Bromoindazole Functionalization

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster kinase inhibitors like Pazopanib (VEGFR) and Axitinib (VEGFR). While the pyrazole ring (N1/N2 and C3) often dictates solubility and hydrogen-bonding interactions, the benzene ring—specifically the C6 position —serves as a critical vector for extending into solvent-exposed pockets or hydrophobic regions of a target protein.

This guide focuses on the C6-bromoindazole moiety as a high-value synthetic handle.[1][2] Unlike the C3 position, which is susceptible to direct electrophilic aromatic substitution, the C6 position is electronically deactivated and difficult to access via late-stage functionalization. Consequently, C6-bromine must be introduced early or via de novo ring construction. This guide details the orthogonal reactivity of C6-bromine, enabling precise, divergent synthesis of complex bioactive molecules.

Part 1: Strategic Access & The "Direct Bromination" Trap

The Regioselectivity Challenge

A common pitfall in indazole chemistry is the assumption that direct bromination of the parent 1H-indazole will yield the 6-bromo derivative. This is mechanistically incorrect for standard electrophilic conditions.

-

Electrophilic Substitution (Br₂/NBS): Exclusively targets C3 (the most electron-rich position on the pyrazole ring).

-

Electronic Deactivation: The pyrazole ring acts as an electron-withdrawing group on the benzene ring, making the C4-C7 positions resistant to electrophilic attack.

Protocol: De Novo Synthesis of 6-Bromoindazole

To access 6-bromoindazole reliably, one must construct the pyrazole ring onto a pre-functionalized benzene scaffold. The most robust method involves the condensation of hydrazine with 4-bromo-2-fluorobenzaldehyde.

Mechanism: Nucleophilic attack of hydrazine at the aldehyde (Schiff base formation) followed by intramolecular nucleophilic aromatic substitution (

Step-by-Step Methodology

-

Reagents: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv), Hydrazine monohydrate (excess, 3-5 equiv).

-

Solvent: Ethanol or Ethylene Glycol (for higher temp).

-

Conditions:

-

Dissolve aldehyde in ethanol.

-

Add hydrazine dropwise at RT (exothermic).

-

Reflux (80–100°C) for 4–6 hours.

-

-

Workup: Cool to RT. The product often precipitates. Pour into ice water. Filter the solid.[3]

-

Purification: Recrystallization from Ethanol/Water.

-

Validation:

-

1H NMR (DMSO-d6): Characteristic C3-H singlet around δ 8.0–8.2 ppm. Absence of aldehyde proton.

-

Regio-check: NOE correlation between N1-H and C7-H confirms the geometry, though less critical here as the cyclization is constrained.

-

Visualization: Synthesis Logic

Caption: Figure 1. De novo assembly of the indazole core ensures bromine placement at C6, bypassing the C3-selectivity of direct halogenation.

Part 2: Cross-Coupling Architectures

The C6-bromide is a versatile handle for Palladium-catalyzed cross-coupling.[1][2] However, the free N-H (if unprotected) can poison catalysts or lead to N-arylation side reactions.

Strategic Decision: Protect N1 (e.g., THP, SEM, Boc) or N2 (Methyl) before coupling if high yields are required. However, the protocols below are optimized for unprotected or in-situ protected substrates where possible.

Suzuki-Miyaura Coupling (C-C Bond Formation)

This is the primary method for installing aryl or heteroaryl vectors at C6.

Experimental Protocol:

-

Substrate: 6-Bromoindazole (1.0 equiv).[1]

-

Partner: Aryl Boronic Acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂[1][4]·DCM (5 mol%). Why? The ferrocene ligand prevents Pd aggregation and tolerates the nitrogen-rich indazole environment better than Pd(PPh₃)₄.

-

Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv).

-

Solvent: 1,4-Dioxane : Water (4:1).[1] Why? Water is essential for the transmetallation step involving the boronate species.

-

Conditions: Degas (Ar sparge), 90°C, 12 h.

Data Summary: Ligand Efficacy

| Catalyst System | Yield (%) | Notes |

| Pd(dppf)Cl₂ | 92% | Best balance of cost/yield. Robust. |

| Pd(PPh₃)₄ | 65% | Sensitive to oxidation; difficult purification (PPh3O). |

| Pd(OAc)₂ / XPhos | 88% | Excellent for sterically hindered boronic acids. |

Buchwald-Hartwig Amination (C-N Bond Formation)

Installing an amine at C6 creates an aniline-like motif, critical for hydrogen bonding in kinase hinges (e.g., the Pazopanib interaction map).

Challenge: The electron-rich nature of the pyrazole ring (even if distant) and the potential for catalyst coordination to N1/N2 make this difficult. Solution: Use of bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands).

Experimental Protocol:

-

Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%).

-

Base: LiHMDS (Lithium Hexamethyldisilazide) (2.5 equiv). Why? Stronger bases like NaOtBu can sometimes cause deprotonation/side reactions at C3 if the substrate is sensitive; LiHMDS is milder but effective for amination.

-

Solvent: Anhydrous THF or Toluene.

-

Temp: 65–80°C.

Visualization: Divergent Functionalization Workflow

Caption: Figure 2. The C6-Br handle serves as a divergent point for installing aryl, amino, or carbonyl functionalities via orthogonal metal-catalyzed pathways.

Part 3: Advanced Techniques & Orthogonality

Lithium-Halogen Exchange

While Pd-catalysis is standard, Lithium-Halogen exchange offers access to electrophiles that cannot be coupled (e.g., aldehydes, ketones, silanes).

Critical Constraint: The acidic N-H proton of 1H-indazole must be protected or compensated for.

-

Method A (Protection): Methylate or THP-protect N1 first.

-

Method B (Sacrificial Base): Use 2.2 equiv of n-BuLi. The first equivalent deprotonates N1-H; the second performs the Br→Li exchange at C6.

Protocol (Method B):

-

Cool protected indazole in THF to -78°C.

-

Add n-BuLi (1.1 equiv) dropwise.

-

Stir 30 min (formation of C6-Li species).

-

Quench with DMF (to get aldehyde) or CO₂ (to get carboxylic acid).

-

Note: C6-Li is stable at -78°C but can isomerize or decompose if warmed before quenching.

Orthogonality with C3

The beauty of the C6-Br scaffold is its orthogonality to C3 functionalization.

-

Step 1: Perform C6 Suzuki coupling (Pd/Base). The C3-H remains untouched.

-

Step 2: Perform C3 Iodination (I₂/KOH) or C3 C-H activation (Pd(OAc)₂). This sequence allows for the rapid construction of 3,6-disubstituted indazoles, a pattern found in advanced Cereblon binders and next-gen kinase inhibitors.

References

-

MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. [Link][5][6]

-

Royal Society of Chemistry (RSC). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]

-